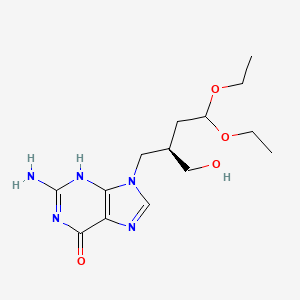
Ir(piq)3
Vue d'ensemble
Description
Ir(piq)3 is a useful research compound. Its molecular formula is C45H33IrN3+3 and its molecular weight is 808.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ir(piq)3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ir(piq)3 including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Photophysical Properties and Luminescence Efficiency
- Ir(piq)3 and related iridium complexes are studied for their photophysical properties and luminescence efficiency. These complexes, including Ir(piq)3, exhibit significant potential in photophysical applications due to their efficient phosphorescence and metal-to-ligand charge transfer (MLCT) excited states, which effectively absorb light (Rho et al., 2006).
2. Applications in Light-Emitting Diodes
- Ir(piq)3 derivatives have been used as dopants in polyfluorene to fabricate high-performance red-emission phosphorescent polymer light-emitting diodes (LEDs). These LEDs exhibit peak efficiencies and are effective for pure red emission, demonstrating the material's relevance in the field of display technology (Huang et al., 2007).
3. Phosphorescent Decays in Solution and Polymer Films
- The study of tris-cyclometalated iridium(III) complexes, including Ir(piq)3, in various solvents and polymer films reveals insights into their phosphorescent decay mechanisms. These findings are crucial for understanding and improving the performance of such materials in practical applications (Deaton et al., 2010).
4. Photocatalytic CO2 Reduction
- Ir(piq)3 complexes have been utilized in photocatalytic CO2 reduction, showing significant potential in renewable energy applications. The photophysical properties of these complexes, including strong absorption in the visible region and long-lived excited states, make them suitable for such environmentally beneficial applications (Kuramochi & Ishitani, 2016).
5. Applications in Organic Light-Emitting Diodes (OLEDs)
- The use of Ir(piq)3 in highly efficient red-emitting Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) has been extensively studied. These studies highlight the complex's efficiency in OLED applications, especially in achieving high luminescence and favorable color coordinates (Lepeltier et al., 2013).
6. Near-Infrared (NIR) Organic Light-Emitting Diodes
- Ir(piq)3 and its derivatives have been developed to improve the external quantum efficiency (EQE) of near-infrared (NIR) emission in OLEDs. These materials offer insights into enhancing radiative rates of NIR-emitting materials and influence optoelectronic properties (Zhang et al., 2021).
Propriétés
IUPAC Name |
iridium(3+);1-phenylisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C15H11N.Ir/c3*1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;/h3*1-11H;/q;;;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVDKFWRVDHWGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C(C=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C(C=C1)C2=NC=CC3=CC=CC=C32.[Ir+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H33IrN3+3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
808.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ir(piq)3 | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

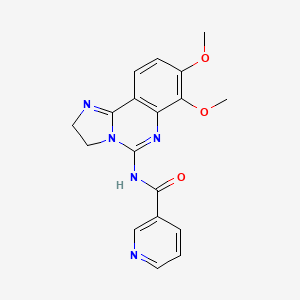
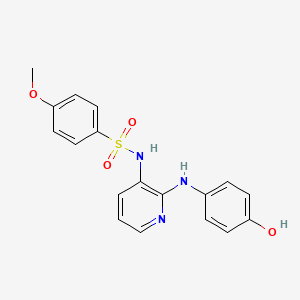

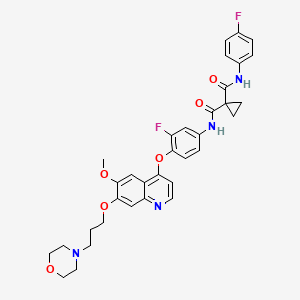
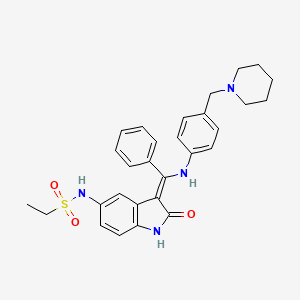

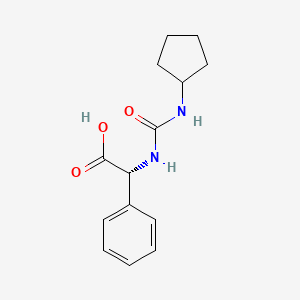
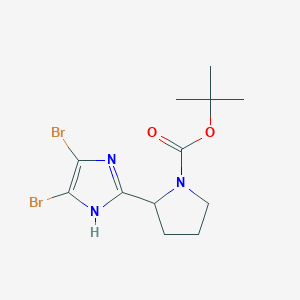

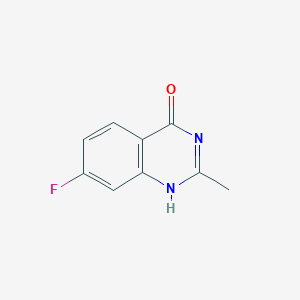
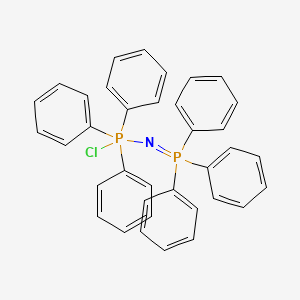
![8-Benzyl-2,8-diaza-spiro[5.5]undecane-2-carboxylic acid tert-butyl ester](/img/structure/B7856159.png)
![(5S,6R)-(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-((S)-1-hydroxyethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B7856160.png)
